N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
“N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include cyclohexylamine, 2,5-dimethoxybenzaldehyde, and other reagents. The key steps could involve:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the dimethoxyphenyl group via electrophilic aromatic substitution.
- Formation of the pyrrolidine ring through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, thiadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Potential medicinal applications might include the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
The unique structural features of “N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” might confer specific biological activities or chemical reactivity that distinguish it from similar compounds. For example, the cyclohexyl group could enhance lipophilicity, affecting its interaction with biological membranes.
Properties
Molecular Formula |
C21H26N4O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H26N4O4S/c1-28-15-8-9-17(29-2)16(11-15)25-12-14(10-18(25)26)19(27)22-21-24-23-20(30-21)13-6-4-3-5-7-13/h8-9,11,13-14H,3-7,10,12H2,1-2H3,(H,22,24,27) |
InChI Key |
MBNIWDKJYWMIEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCCC4 |
Origin of Product |
United States |
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